molecular formula C17H20N4O5 B2535654 N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide CAS No. 899747-32-1

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

Cat. No. B2535654
CAS RN: 899747-32-1
M. Wt: 360.37
InChI Key: ZZQOZKHDESGAGL-UHFFFAOYSA-N
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Description

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide, also known as DMFO, is a chemical compound that has been widely used in scientific research due to its unique properties. DMFO is a synthetic molecule that belongs to the class of oxalamide compounds. It has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Light-switchable Polymers

A novel cationic polymer, synthesized through the free-radical polymerization of N-[3-(dimethylamino)propyl] methacrylamide and subsequent quaternization with o-nitrobenzyl 2-chloroacetate, showcases a unique light-switchable feature. This polymer transitions from a cationic to a zwitterionic form upon UV irradiation, demonstrating potential in DNA condensation and release, as well as switching antibacterial activity. Such polymers could revolutionize material science, especially in biomedical applications like drug delivery and antimicrobial surfaces (Sobolčiak et al., 2013).

Synthesis and Crystal Structure Studies

The compound N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide has been synthesized and analyzed via X-ray crystallography. Despite showing no inhibition potency for cyclooxygenase enzymes, the detailed structural analysis provides insights into molecular interactions and potential applications in designing more effective COX-2 inhibitors, underlying the importance of structure-activity relationship studies in drug design (Al-Hourani et al., 2016).

Electrochromic Switching and Microkinetic Behaviour

Research into oxazine derivatives, specifically 2-nitro- and 2,8-dinitro-5a-[2-(4-dimethylaminophenyl)ethylene]-6,6-dimethyl-5a,6-dihydro-12H-indolo[2,1-b][1,3]benzooxazine, has unveiled improved electrochromic properties and microkinetic switching behavior. These findings suggest applications in smart windows, displays, and energy-efficient devices, highlighting the potential of such compounds in advanced electronic and photonic technologies (Zhu et al., 2014).

Novel Synthetic Approaches to Oxalamides

A groundbreaking one-pot synthesis method for N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides opens new avenues in the synthesis of anthranilic acid derivatives and oxalamides. This innovative technique simplifies the production process and enhances yield, promising advancements in the development of pharmaceuticals and organic materials (Mamedov et al., 2016).

properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-N'-(2-methyl-5-nitrophenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5/c1-11-6-7-12(21(24)25)9-13(11)19-17(23)16(22)18-10-14(20(2)3)15-5-4-8-26-15/h4-9,14H,10H2,1-3H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZQOZKHDESGAGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(=O)NCC(C2=CC=CO2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-N2-(2-methyl-5-nitrophenyl)oxalamide

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